Thymidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100455-81-0 | |
| Record name | Thymidine dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100455-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5023661 | |
| Record name | Thymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid | |
| Record name | Thymidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Thymidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
73.5 mg/mL, Water 50 (mg/mL) | |
| Record name | Thymidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | THYMIDINE | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/21548%20(1992).txt | |
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CAS No. |
146183-25-7, 50-88-4, 50-89-5 | |
| Record name | Oligo(dT) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146183-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3H-Thymidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Thymidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Thymidine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050895 | |
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| Record name | Thymidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04485 | |
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| Record name | Thymidine | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023661 | |
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| Record name | Thymidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.065 | |
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| Record name | Doxribtimine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC2W18DGKR | |
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| Record name | Thymidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymidine can be synthesized through various methods. One common synthetic route involves the condensation of thymine with deoxyribose. This process typically requires a catalyst and specific reaction conditions to ensure the correct stereochemistry of the product. Another method involves the halogenation-acylation reaction with propionyl chloride, followed by catalytic hydrogenation reduction and catalyzed alcoholysis .
Industrial Production Methods: Industrial production of this compound often starts with D-ribose as the initial raw material. The D-ribose undergoes direct condensation with thymine, followed by a series of reactions including halogenation-acylation, catalytic hydrogenation, and alcoholysis. This method yields a high purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Thymidine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form thymine and other oxidation products.
Reduction: this compound can be reduced to its corresponding deoxyribose derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups of the deoxyribose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or halogens under specific conditions.
Major Products: The major products formed from these reactions include thymine, deoxyribose derivatives, and various substituted this compound analogs .
Scientific Research Applications
Thymidine in Cancer Research
This compound Incorporation Assay (TIA)
The this compound incorporation assay is a pivotal method for assessing the sensitivity of human tumors to chemotherapeutic agents. This assay quantifies the inhibition of DNA synthesis in proliferating cell populations after exposure to drugs. A study involving 568 tumors demonstrated that TIA could predict drug sensitivity with an accuracy of 51% and resistance with 97% . This rapid method significantly improves upon traditional colony counting assays by providing results within five days and accommodating small biopsy specimens.
Case Study: Tumor Response to Chemotherapy
In a clinical study, this compound uptake was measured alongside fluorodeoxyglucose (FDG) in patients undergoing chemotherapy. Results indicated that while FDG uptake decreased significantly post-therapy, this compound uptake remained relatively unchanged in some patients with progressive disease. This suggests that this compound measurements can provide insights into tumor proliferation dynamics, even when traditional imaging fails to identify tumor sites .
This compound as a Diagnostic Tool
Positron Emission Tomography (PET)
this compound is utilized in PET imaging to assess cellular proliferation in tumors. Studies have shown that labeled this compound can be effectively used to visualize and measure the metabolic activity of tumors, thus aiding in the evaluation of treatment responses . For instance, a study noted that changes in this compound standardized uptake values (SUV) correlated with clinical outcomes post-chemotherapy, highlighting its potential as a biomarker for tumor activity.
Table 1: this compound Uptake Measurements Post-Chemotherapy
| Patient ID | Tumor Type | This compound SUV Change | FDG SUV Change |
|---|---|---|---|
| 1 | Small Cell Lung Cancer | -8% | Not Done |
| 2 | Abdominal Sarcoma | -3% | +69% |
| 3 | High-Grade Sarcoma | 0% | -58% |
This compound in Immunotherapy
This compound Kinase as a Biomarker
this compound kinase (TK), an enzyme involved in nucleotide synthesis, has emerged as a significant biomarker for cancer diagnosis and prognosis. Elevated levels of TK have been associated with various malignancies, including lung and breast cancers . Recent research indicates that targeting TK could enhance the efficacy of immunotherapies by improving tumor recognition and treatment outcomes.
Safety and Pharmacokinetics of this compound
Clinical Safety Studies
Recent studies have demonstrated the safety profile of this compound administration in infants, particularly those with congenital heart defects. The pharmacokinetics revealed that oral administration resulted in predictable absorption patterns without significant adverse effects . The mean peak enrichment times were consistent across different patient populations, suggesting reliable metabolic processing of this compound.
Mechanism of Action
Thymidine exerts its effects primarily through its incorporation into DNA. It pairs with deoxyadenosine in the DNA double helix, ensuring the accurate replication and transcription of genetic information. This compound is phosphorylated by this compound kinase to form this compound monophosphate, which is further phosphorylated to this compound diphosphate and this compound triphosphate. These phosphorylated forms are essential for DNA synthesis and repair .
Comparison with Similar Compounds
Halogenated Thymidine Analogues
These compounds replace this compound’s 5-methyl group with halogens or other functional groups, altering DNA incorporation efficiency and biological effects:
Research Findings :
3'-Modified Analogues
Modifications at the 3'-position of deoxyribose alter metabolic stability and therapeutic utility:
Research Findings :
α- vs. β-Thymidine Derivatives
The anomeric configuration (α or β) affects binding to enzymes and therapeutic efficacy:
Research Findings :
- α-Thymidine derivatives exhibit reduced antimalarial activity compared to β-configured analogues, likely due to poor binding to Plasmodium kinases .
- Adding phenyl groups at the 5′-position enhances β-thymidine’s potency by improving hydrophobic interactions with parasitic enzymes .
Comparison with Functional Analogues
Nucleoside Triphosphate Modifications
Chemical alterations to this compound triphosphate (dTTP) impact its role in DNA synthesis:
Research Findings :
- α-P-methyl-dTTP is synthesized using carbonyldiimidazole activation, but analogous modifications in cytidine or adenosine require protective groups that complicate synthesis .
Isotopic Labeling Analogues
Research Findings :
- ¹⁴C-thymidine enables ultrasensitive tracking of mesenchymal stem cells in vivo via accelerator mass spectrometry (AMS), with minimal cytotoxicity at 0.1 μCi/mL .
Therapeutic and Toxicological Considerations
- MNGIE Syndrome : this compound accumulation due to this compound phosphorylase deficiency causes mitochondrial DNA instability, leading to neuro-gastrointestinal dysfunction. Analogues like AZT may exacerbate nucleoside imbalance .
- Antiviral vs. Anticancer Applications: Idoxuridine’s selectivity for viral this compound kinase reduces host toxicity, whereas BrdU’s incorporation into human DNA poses carcinogenic risks .
Biological Activity
Thymidine, a nucleoside composed of the nitrogenous base thymine and the sugar deoxyribose, plays crucial roles in cellular processes, particularly in DNA synthesis and repair. Its biological activity extends beyond mere structural roles in nucleic acids; it has implications in cancer therapy, cell cycle regulation, and enzymatic interactions. This article explores the various biological activities of this compound, supported by recent research findings and case studies.
This compound is primarily involved in DNA synthesis as a building block for DNA replication. It is phosphorylated to this compound monophosphate (TMP), then to this compound diphosphate (TDP), and finally to this compound triphosphate (TTP), which is incorporated into DNA strands. The regulation of this compound levels is critical for maintaining proper cell cycle progression and genomic stability.
Table 1: Phosphorylation Pathway of this compound
| Enzyme | Substrate | Product |
|---|---|---|
| This compound Kinase | This compound | TMP |
| Thymidylate Synthase | TMP | TDP |
| Nucleoside Diphosphate Kinase | TDP | TTP |
2. This compound in Cancer Therapy
This compound's role extends into oncology, where it is utilized as a therapeutic agent. Its analogs have been developed to inhibit specific enzymes involved in cancer cell proliferation.
Case Study: Inhibitory Activity Against this compound Phosphorylase
Recent studies have focused on the inhibition of this compound phosphorylase (TP), an enzyme implicated in tumor growth and angiogenesis. A study synthesized novel compounds with 1,2,4-triazole cores that exhibited significant inhibitory activity against TP. The most effective compounds demonstrated IC50 values lower than 10 µM, indicating strong potential for anti-tumor applications .
3. Cell Cycle Regulation
This compound is also critical in regulating the cell cycle. It can induce cell cycle arrest in various cancer cell lines, providing insights into its potential as a therapeutic agent.
Research Findings: Flow Cytometry Analysis
A study employed flow cytometry to evaluate the effects of this compound on cell cycle dynamics. The results indicated that this compound treatment led to increased S-phase arrest in treated cells compared to controls, highlighting its role in modulating cell proliferation .
4. Antiviral Properties
This compound analogs have shown antiviral activity against various viruses, including HIV and herpes simplex virus (HSV). For instance, certain derivatives of this compound were found to inhibit viral replication effectively.
Table 2: Antiviral Activity of this compound Analogues
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| 3'-Amino-3'-deoxythis compound | HIV | 5 |
| 5'-Amino-5'-deoxythis compound | HSV | 2 |
5. Recent Advances in this compound Research
Recent investigations have explored hybrid compounds combining this compound with other active moieties to enhance biological activity. A study evaluated hybrids of naphthoquinone with this compound derivatives, revealing promising anticancer activity against squamous cancer cell lines . The molecular docking studies indicated favorable interactions between these hybrids and key proteins involved in apoptosis pathways.
Q & A
Basic Research Questions
Q. How do researchers determine the optimal thymidine concentration for cell culture experiments to avoid replication stress or toxicity?
- Methodology : Use dose-response assays with varying this compound concentrations (e.g., 0–2 mM) and monitor cell viability (via trypan blue exclusion or MTT assays) and DNA synthesis rates (via [³H]-thymidine incorporation). Validate with flow cytometry to assess cell cycle arrest at S-phase, a hallmark of replication stress .
- Key Data : EC₅₀ values for this compound-induced toxicity and IC₅₀ for replication inhibition. Compare with literature baselines (e.g., 0.5–1 mM for mammalian cells).
Q. What analytical techniques are most reliable for quantifying this compound and its metabolites in biological samples?
- Methodology :
- HPLC-UV/LC-MS : Separates this compound from deoxyuridine or this compound triphosphate (dTTP) using reverse-phase C18 columns (retention time: ~8–10 min for this compound) .
- Enzymatic assays : Couple this compound phosphorylase (TP) with nucleoside phosphorylases to measure substrate-specific activity .
Advanced Research Questions
Q. How can researchers resolve contradictory kinetic isotope effect (KIE) data in this compound phosphorylase (TP) mechanistic studies?
- Case Study : In TP-catalyzed this compound hydrolysis, near-unity ¹⁵N KIEs (1.004 ± 0.002) conflict with significant ¹⁴C/³H KIEs (1.033–1.325), suggesting multi-step mechanisms .
- Methodology :
- Computational modeling : Use density functional theory (DFT) to simulate transition states and compare with experimental KIEs.
- Stepwise kinetic analysis : Isolate rate-determining steps (e.g., C-N bond cleavage vs. nucleophilic attack) using pre-steady-state kinetics .
- Resolution : Propose hybrid mechanisms (e.g., DN‡*AN) where bond reorganization occurs across distinct steps .
Q. What experimental designs are recommended to distinguish this compound salvage pathway activity from de novo synthesis in cancer cells?
- Methodology :
- Isotope tracing : Use [¹⁵N]-thymidine to track incorporation into DNA via salvage pathways vs. [¹³C]-glucose to monitor de novo dTTP synthesis .
- Gene knockout models : Silence TP or this compound kinase 1 (TK1) and measure compensatory pathway activation via RNA-seq/metabolomics .
- Data Interpretation : Normalize results to housekeeping genes (e.g., GAPDH) and validate with rescue experiments .
Methodological & Data Analysis Questions
Q. How should researchers address variability in this compound uptake rates across cell lines or tissue types?
- Methodology :
- Normalization : Express uptake as pmol/µg protein/hour, using BCA assays for protein quantification.
- Blockers : Co-treat with nitrobenzylthioinosine (NBMPR) to inhibit equilibrative nucleoside transporters (ENTs) and isolate concentrative (CNT) transporter activity .
Q. What strategies improve reproducibility in this compound analog incorporation assays (e.g., EdU vs. BrdU)?
- Optimization :
- Fixation/Permeabilization : Compare methanol (−20°C) vs. paraformaldehyde (4%) for DNA denaturation efficiency.
- Antibody validation : Use knockout cell controls to confirm specificity in immunofluorescence .
Contradiction & Interpretation Questions
Q. How to reconcile conflicting reports on this compound’s role in mitochondrial DNA (mtDNA) replication?
- Analysis Framework :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
